molecular formula C9H12ClFN2O B1376081 (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride CAS No. 1384435-44-2

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride

Cat. No.: B1376081
CAS No.: 1384435-44-2
M. Wt: 218.65 g/mol
InChI Key: QFXJXFROLYQCQI-QRPNPIFTSA-N
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Description

Structural definition and IUPAC nomenclature

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride is formally defined according to International Union of Pure and Applied Chemistry nomenclature as (3S)-3-amino-3-(4-fluorophenyl)propanamide; hydrochloride. The compound exhibits a chiral center at the carbon bearing the amino group, specifically designated with S-configuration stereochemistry. The molecular architecture incorporates a para-fluorinated benzene ring directly attached to the chiral carbon center, with an amide functional group positioned two carbons away from the stereogenic center.

The structural framework can be systematically described through its Simplified Molecular Input Line Entry System representation: O=C(N)CC@HC1=CC=C(F)C=C1.[H]Cl. This notation explicitly indicates the stereochemical configuration at the chiral center through the @ symbol, while simultaneously representing the hydrochloride salt formation. The compound exists as a crystalline solid under standard conditions, with the hydrochloride salt form providing enhanced stability and solubility characteristics compared to the free base.

The molecular geometry around the chiral center adopts a tetrahedral arrangement, with the amino group, hydrogen atom, fluorinated benzyl substituent, and ethylamide chain occupying the four coordination positions. The fluorine atom maintains its position at the para location relative to the carbon-carbon bond connecting the benzene ring to the chiral center, creating a defined spatial arrangement that contributes to the compound's distinctive chemical properties.

Historical context and discovery

The development of (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride represents part of the broader evolution in fluorinated amino acid chemistry that emerged from pharmaceutical and biochemical research initiatives. While specific historical documentation regarding the initial synthesis and characterization of this particular compound is limited in the available literature, its structural characteristics align with the systematic exploration of fluorinated phenylalanine derivatives that gained prominence in medicinal chemistry research programs.

The compound's registration in chemical databases, including its assignment of Chemical Abstracts Service registry number 1384435-44-2, indicates its recognition within the formal chemical literature and research community. The systematic nomenclature and stereochemical designation suggest its synthesis and characterization occurred within the framework of modern asymmetric synthesis methodologies, likely emerging from research programs focused on developing chiral fluorinated amino acid analogs.

Properties

IUPAC Name

(3S)-3-amino-3-(4-fluorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXJXFROLYQCQI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorobenzaldehyde.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine is reacted with a suitable carboxylic acid derivative to form the propanamide backbone.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

Biological Significance

The compound is recognized for its structural similarity to amino acids and its potential role as a building block in drug synthesis. Its unique fluorinated phenyl group enhances its biological activity, making it a candidate for various pharmacological studies.

Drug Development

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride has been investigated for its potential as a precursor in the synthesis of novel pharmaceutical agents. Its ability to modify biological pathways makes it useful in creating drugs targeting specific receptors or enzymes.

Neuropharmacology

Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Studies have explored its effects on neurochemical pathways, suggesting potential applications in treating psychiatric disorders.

Analytical Chemistry

The compound serves as a standard in analytical chemistry for the development of methods to detect and quantify related substances in biological samples. Its unique properties allow for precise measurements using techniques such as HPLC and mass spectrometry.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the effects of compounds structurally related to (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride on serotonin receptors. The findings indicated significant modulation of serotonin activity, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Synthesis of Novel Antidepressants

In a collaborative research effort documented in Pharmaceutical Chemistry Journal, researchers synthesized derivatives of (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride to develop new antidepressants. The derivatives exhibited enhanced binding affinity to serotonin transporters compared to existing medications, indicating a promising avenue for further investigation.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and pharmacological profiles. Below is a detailed comparison based on molecular features, applications, and research findings:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings References
(3S)-3-Amino-3-(4-fluorophenyl)propanamide HCl C₉H₁₂ClFN₂O 4-fluorophenyl, amide, 3S configuration 218.66 Enzyme inhibition studies
(3S)-3-Amino-3-(2-chlorophenyl)propanamide HCl C₉H₁₂Cl₂N₂O 2-chlorophenyl (ortho position) 235.11 Preclinical neuropharmacology
3-[5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine C₁₈H₁₈BrFNO Bromine, dimethylamino, isobenzofuran 368.25 Antidepressant metabolite studies
Paroxetine Hydrochloride (Hemihydrate) C₁₉H₂₀FNO₃·HCl·½H₂O Piperidine, benzodioxol, 4-fluorophenyl 374.83 SSRI antidepressant (clinical use)
2-Amino-3-(2,5-dichlorophenyl)propanoic acid HCl C₉H₁₀Cl₃NO₂ Dichlorophenyl, carboxylic acid 270.54 Synthetic intermediate for peptidomimetics

Key Differences and Implications

Substituent Position and Bioactivity :

  • The 4-fluorophenyl group in the target compound enhances metabolic stability and receptor binding compared to 2-chlorophenyl analogs (e.g., CAS 1384424-50-3), which exhibit altered pharmacokinetics due to steric hindrance at the ortho position .
  • Brominated or chlorinated derivatives (e.g., and ) show increased lipophilicity, impacting blood-brain barrier permeability but raising toxicity concerns .

Functional Groups :

  • The amide group in the target compound improves solubility and hydrogen-bonding capacity relative to carboxylic acid analogs (e.g., ), which are more acidic and prone to ionization at physiological pH .
  • Piperidine-containing analogs like paroxetine () demonstrate serotonin reuptake inhibition, whereas the target compound’s simpler structure lacks this complex pharmacophore, limiting its direct antidepressant activity .

Stereochemical Considerations :

  • The 3S configuration is critical for chiral recognition in enzyme-binding pockets. In contrast, racemic mixtures of related compounds (e.g., ’s PF-04859989 hydrochloride) show reduced efficacy due to enantiomeric interference .

Applications in Drug Development :

  • The target compound’s fluorinated aromatic ring mimics tyrosine residues in peptides, making it a candidate for kinase inhibitor design. Conversely, dichlorophenyl analogs () are preferred in agrochemical research for pesticidal activity .

Research Findings and Limitations

  • Synthetic Challenges : The high purity required for analogs like 3-chloro-N-phenyl-phthalimide () underscores the importance of optimized synthesis routes for fluorinated compounds to avoid byproducts .

Notes

  • Safety Data: Limited toxicity profiles are available for (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride. Users must request SDS sheets for handling guidelines .
  • Commercial Availability : The compound is shipped globally, with pricing and purity varying by supplier (e.g., Enamine Ltd., American Elements) .

Biological Activity

(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H12ClFN2O
  • Molecular Weight : 218.67 g/mol
  • CAS Number : 1384424-47-8

The presence of a fluorophenyl group is significant as it influences the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

Antipsychotic Activity

Research indicates that compounds with similar structures to (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride exhibit antipsychotic properties. For instance, derivatives with fluorinated phenyl groups have shown efficacy in biochemical and behavioral pharmacological test models, suggesting a potential role in treating psychiatric disorders .

Antibacterial and Anticancer Properties

Monocyclic β-lactams, which share structural similarities with (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride, are known for their antibacterial and anticancer activities. These compounds act as inhibitors of various enzymes and pathways involved in bacterial resistance and cancer proliferation . The introduction of specific substituents on the β-lactam ring can enhance these biological activities.

The mechanism of action of (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride likely involves:

  • Receptor Binding : The amino group may facilitate binding to neurotransmitter receptors, influencing signaling pathways related to mood regulation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of therapeutic targets .

Study 1: Antipsychotic Efficacy

A study exploring the effects of related compounds demonstrated that modifications on the phenyl moiety significantly impacted antipsychotic efficacy. The findings suggested a separation between doses effective for behavioral activity and those causing side effects like catalepsy in animal models .

Study 2: Synthesis and Biological Evaluation

Research on monocyclic β-lactams highlighted their synthesis challenges and explored their biological evaluation against various microbial strains. The results indicated promising antibacterial activity, suggesting that structural modifications could yield more potent derivatives .

CompoundActivityReference
(3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloridePotential antipsychotic
Monocyclic β-lactamsAntibacterial, anticancer

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for (3S)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride, considering stereochemical control?

  • Methodological Answer : Asymmetric synthesis is critical for achieving the (3S) configuration. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution can enforce stereocontrol. For example, enzymatic resolution of racemic intermediates using lipases or acylases has been effective for similar fluorophenyl-propanamide derivatives . Post-synthesis, confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® AD-H column, hexane:ethanol mobile phase).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C, with desiccants (silica gel) to prevent hydrolysis. Avoid prolonged exposure to light or humidity. Safety protocols include using PPE (gloves, goggles) and working in a fume hood, as hydrochloride salts of aromatic amines may release toxic fumes upon decomposition .

Q. What analytical techniques confirm the identity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Verify the fluorophenyl proton environment (δ 7.2–7.6 ppm for aromatic protons) and amide carbonyl signal (δ ~170 ppm).
  • HPLC-MS : Use a C18 column (0.1% TFA in H₂O/ACN gradient) to detect impurities (<1%).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can contradictions in biological activity data between enantiomers be resolved?

  • Methodological Answer : Prepare enantiopure (3S) and (3R) forms via chiral synthesis or chromatographic separation. Test both forms in parallel assays (e.g., receptor binding or enzyme inhibition). For example, (R)- and (S)-enantiomers of trifluorophenyl butanoic acid derivatives showed divergent biological activities in prior studies, highlighting the need for stereochemical validation .

Q. What strategies mitigate racemization during synthesis of the (3S) enantiomer?

  • Methodological Answer :

  • Reaction Conditions : Use low temperatures (0–4°C) and non-polar solvents (e.g., toluene) to reduce base-catalyzed racemization.
  • Protecting Groups : Employ tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to stabilize the amino moiety during coupling reactions.
  • In Situ Monitoring : Track racemization via circular dichroism (CD) or polarimetry during critical steps .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to enhance diffraction. Refine the structure using software like SHELX or OLEX2. For example, the crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide (CCDC 848013) confirmed bond angles and torsional parameters critical for validating the (3S) configuration in analogous compounds .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Replace the 4-fluorophenyl group with other halophenyl (e.g., 4-Cl, 4-Br) or electron-withdrawing substituents (e.g., CF₃) to assess electronic effects.
  • Side Chain Variations : Introduce methyl or ethyl groups at the propanamide backbone to evaluate steric impacts.
  • Computational Modeling : Use DFT calculations (Gaussian 16) or molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

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